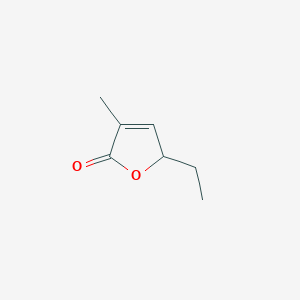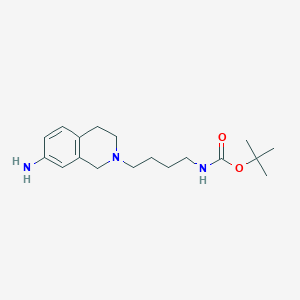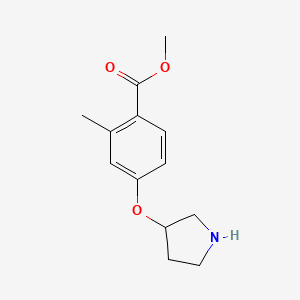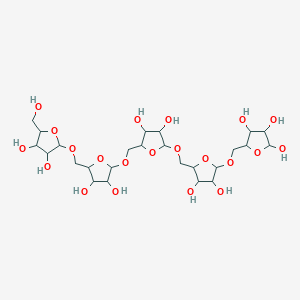
Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a hydroxybenzyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate typically involves multiple steps. One common method includes the reaction of pyrrolidine with a sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3-hydroxybenzyl bromide under basic conditions to introduce the hydroxybenzyl group. Finally, the esterification of the resulting compound with ethyl bromoacetate yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The hydroxybenzyl moiety can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Ethyl 2-(N-benzyl)pyrrolidine-1-sulfonamido)acetate
- **Ethyl 2-(N-(4-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate
- **Ethyl 2-(N-(3-methoxybenzyl)pyrrolidine-1-sulfonamido)acetate
Uniqueness
Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate is unique due to the presence of the hydroxybenzyl group, which can enhance its biological activity and binding properties compared to similar compounds. This structural feature allows for more versatile interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Eigenschaften
Molekularformel |
C15H22N2O5S |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
ethyl 2-[(3-hydroxyphenyl)methyl-pyrrolidin-1-ylsulfonylamino]acetate |
InChI |
InChI=1S/C15H22N2O5S/c1-2-22-15(19)12-17(11-13-6-5-7-14(18)10-13)23(20,21)16-8-3-4-9-16/h5-7,10,18H,2-4,8-9,11-12H2,1H3 |
InChI-Schlüssel |
JELPICRLHSEIFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN(CC1=CC(=CC=C1)O)S(=O)(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)




![N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide](/img/structure/B12088856.png)
![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)




![4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B12088904.png)
